molecular formula C12H12N6OS B5355454 4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B5355454
M. Wt: 288.33 g/mol
InChI Key: CTBVUZJUTNTILH-UHFFFAOYSA-N
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Description

4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzylsulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole or oxadiazole rings .

Scientific Research Applications

4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with key proteins. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS/c1-18-11(9-10(13)17-19-16-9)14-15-12(18)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBVUZJUTNTILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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